N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-ethyl-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-10-21-11-8-16(9-12-21)20(23)22(4-2)15-17-6-5-7-18-19(17)25-14-13-24-18/h1,5-7,16H,4,8-15H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKJBBAVZHBDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C2C(=CC=C1)OCCO2)C(=O)C3CCN(CC3)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment A: Synthesis of N-Ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxylic Acid
Step 1: Protection of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is protected as its tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylaminopyridine (DMAP).
$$
\text{Piperidine-4-carboxylic acid} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{tert-Butyl piperidine-4-carboxylate} \quad
$$
Step 2: Propargylation at the 1-Position
The Boc-protected piperidine undergoes alkylation with propargyl bromide in acetonitrile using potassium carbonate as a base.
$$
\text{tert-Butyl piperidine-4-carboxylate} + \text{Propargyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{tert-Butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate} \quad
$$
Step 3: N-Ethylation
The secondary amine is ethylated using ethyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF).
$$
\text{tert-Butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate} + \text{EtI} \xrightarrow{\text{NaH, THF}} \text{tert-Butyl N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxylate} \quad
$$
Step 4: Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane to yield the free carboxylic acid.
$$
\text{tert-Butyl N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxylate} \xrightarrow{\text{TFA, CH}2\text{Cl}2} \text{N-Ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid} \quad
$$
Fragment B: Synthesis of (2,3-Dihydro-1,4-benzodioxin-5-yl)methanamine
Step 1: Nitration of 1,4-Benzodioxane
1,4-Benzodioxane is nitrated using concentrated nitric acid in sulfuric acid at 0°C to afford 5-nitro-1,4-benzodioxane.
Step 2: Reduction to Amine
The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol.
$$
5\text{-Nitro-1,4-benzodioxane} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} (2,3\text{-Dihydro-1,4-benzodioxin-5-yl})methanamine \quad
$$
Amide Coupling of Fragments A and B
The final step involves coupling Fragment A and Fragment B using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
$$
\text{Fragment A} + \text{Fragment B} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound} \quad
$$
Purification : The crude product is purified via flash chromatography (silica gel, ethyl acetate/heptane gradient) or preparative HPLC (C-18 column, ammonium bicarbonate/acetonitrile gradient).
Optimization and Challenges
Reaction Yield and Selectivity
| Step | Yield (%) | Key Challenges | Mitigation Strategies |
|---|---|---|---|
| Propargylation | 65–75 | Over-alkylation at nitrogen | Use of excess propargyl bromide |
| N-Ethylation | 70–80 | Competing O-ethylation | Anhydrous conditions, controlled temperature |
| Amide Coupling | 50–60 | Epimerization at piperidine stereocenter | Low-temperature reaction (0–5°C) |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.75 (m, 3H, benzodioxane), 4.25 (s, 2H, CH₂C≡CH), 3.90–3.70 (m, 4H, OCH₂CH₂O), 3.30–3.10 (m, 2H, NCH₂CH₃).
- HRMS : Calculated for C₂₁H₂₅N₂O₄ [M+H]⁺: 369.1814; Found: 369.1809.
Alternative Synthetic Approaches
Reductive Amination Route
An alternative strategy involves reductive amination between piperidine-4-carboxaldehyde and (2,3-dihydro-1,4-benzodioxin-5-yl)methanamine, followed by propargylation. However, this method suffers from lower yields (~40%) due to imine instability.
Solid-Phase Synthesis
Immobilization of Fragment B on Wang resin enables stepwise assembly of the piperidine core, though scalability remains limited.
Industrial-Scale Considerations
- Cost Drivers : Propargyl bromide and Pd/C catalyst account for >60% of raw material costs.
- Green Chemistry Metrics :
- Process Mass Intensity (PMI): 120 (target: <80)
- E-Factor: 45 (target: <30)
Improvements via solvent recycling and catalytic hydrogenation are under investigation.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols .
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan: Shares the benzodioxin ring but lacks the piperidine and carboxamide groups.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide have similar structural features but different substituents.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to its combination of a benzodioxin ring, a piperidine ring, and various functional groups, which confer distinct chemical and biological properties .
Biological Activity
N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, receptor affinity, and potential therapeutic roles based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxin moiety and a piperidine ring. Its molecular formula is , with a molecular weight of approximately 288.35 g/mol.
Enzyme Inhibition
Research indicates that derivatives of benzodioxane compounds exhibit significant enzyme inhibitory properties. For instance, compounds similar to N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-piperidine derivatives have been tested for their inhibitory effects on key enzymes involved in metabolic disorders:
These values suggest that the compound may have potential applications in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) through enzyme modulation.
Receptor Affinity
Benzodioxane derivatives have shown affinity for various neurotransmitter receptors. Specifically, some studies report that these compounds interact with D2 dopamine receptors, which are crucial in the treatment of psychoses and other neurological disorders:
This interaction suggests that N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-piperidine derivatives could be explored for their antipsychotic potential.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Acetylcholinesterase Inhibition :
A series of benzodioxane derivatives were synthesized and tested for AChE inhibition. The most potent compound exhibited an IC50 value of 10.5 µM, indicating strong potential for cognitive enhancement in AD patients . -
Dopamine Receptor Interaction :
Research focused on the interaction of benzodioxane derivatives with D2 receptors demonstrated that these compounds could modulate dopaminergic signaling effectively, potentially aiding in the treatment of schizophrenia . -
Antidiabetic Activity :
Another study evaluated the effect of similar compounds on α-glucosidase activity. The findings revealed significant inhibition at concentrations relevant for therapeutic use in managing blood glucose levels in T2DM patients .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide?
- Methodological Answer :
- Multi-step synthesis : The compound’s piperidine core and benzodioxin moiety require sequential coupling reactions. For example, demonstrates that piperidine derivatives are synthesized via nucleophilic substitution or amide coupling under anhydrous conditions (e.g., dichloromethane, triethylamine as a base).
- Reaction optimization : Temperature control (e.g., 0–25°C for acetyl chloride reactions) and solvent choice (polar aprotic solvents like DMF for amidation) are critical for yield and purity .
- Example protocol :
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Amide coupling | DCM, RT, 24h | 71% |
| 2 | Acetylation | DCM, 0°C, 2h | 59% |
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Piperidine protons (δ 1.5–3.0 ppm as multiplet), benzodioxin methylene (δ 4.2–4.5 ppm as singlet), and propynyl protons (δ 2.5–3.0 ppm as triplet) .
- ¹³C NMR : Carbonyl carbons (amide: ~170 ppm; benzodioxin: ~100–150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₅N₂O₃: 365.1864) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~2100 cm⁻¹ (alkyne C≡C stretch) .
Q. What crystallization conditions are suitable for X-ray diffraction analysis?
- Methodological Answer :
- Use slow evaporation in solvents like ethanol/water (1:1) or dichloromethane/hexane.
- SHELX software ( ) is recommended for structure refinement. Key parameters:
- Resolution: <1.0 Å for high-quality data.
- Twinning analysis: Required for macromolecular applications .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?
- Methodological Answer :
- Analog synthesis : Modify the benzodioxin (e.g., halogenation) or piperidine (e.g., substituent variation) moieties. highlights thiazolo-pyridine analogs as models for bioactivity screening.
- Biological assays :
- Target binding: Radioligand displacement assays (e.g., receptor affinity using ³H-labeled ligands).
- Functional assays: cAMP accumulation or calcium flux assays for GPCR targets .
Q. What computational approaches predict this compound’s binding mode with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., GPCRs).
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- Pharmacophore modeling : Align key features (amide, alkyne, benzodioxin) with known active compounds .
Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) mobile phase.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TDDFT) .
- Example data for (R)-enantiomer:
| Parameter | Value |
|---|---|
| Retention time (HPLC) | 12.3 min |
| Optical rotation | +25.6° (c=0.1, MeOH) |
Q. What strategies mitigate stability issues under physiological conditions?
- Methodological Answer :
- pH stability : Test degradation in buffers (pH 1–10) at 37°C. recommends ammonium acetate buffer (pH 6.5) for mimicking blood solubility .
- Light/heat stability : Store lyophilized powder at -20°C in amber vials.
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported synthetic yields for similar piperidine-carboxamides?
- Methodological Answer :
- Reproducibility checks : Verify reaction atmosphere (e.g., inert gas vs. ambient air) and reagent purity.
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products) .
- Example case: reports 71% yield for a piperidine derivative, while other studies show lower yields due to competing side reactions (e.g., alkyne polymerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
